molecular formula C12H9Br2NO2 B14664336 (4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone CAS No. 50372-70-8

(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone

Katalognummer: B14664336
CAS-Nummer: 50372-70-8
Molekulargewicht: 359.01 g/mol
InChI-Schlüssel: RJANZYLLMXRKLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone is a chemical compound that features a pyrrole ring substituted with two bromine atoms at positions 4 and 5, and a methoxyphenyl group attached to the methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of 4,5-dibromo-1H-pyrrole-2-carboxylate as a starting material, which is then reacted with a methoxyphenyl reagent under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the bromine atoms or reduce the methanone group.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups in place of the bromine atoms.

Wissenschaftliche Forschungsanwendungen

(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone is unique due to the presence of both bromine atoms and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

50372-70-8

Molekularformel

C12H9Br2NO2

Molekulargewicht

359.01 g/mol

IUPAC-Name

(4,5-dibromo-1H-pyrrol-2-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C12H9Br2NO2/c1-17-8-4-2-3-7(5-8)11(16)10-6-9(13)12(14)15-10/h2-6,15H,1H3

InChI-Schlüssel

RJANZYLLMXRKLQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=C(N2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.